A Comprehensive Technical Guide to the Chemical Synthesis of Pemetrexed
A Comprehensive Technical Guide to the Chemical Synthesis of Pemetrexed
Introduction: Pemetrexed, a Multi-Targeted Antifolate Agent
Pemetrexed, marketed under the brand name Alimta®, is a potent, multi-targeted antifolate agent pivotal in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[1] Its mechanism of action involves the simultaneous inhibition of multiple key enzymes in the folate metabolic pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] By disrupting the de novo biosynthesis of purine and pyrimidine nucleotides, pemetrexed effectively halts DNA and RNA synthesis, leading to the arrest of cancer cell replication.[2]
This technical guide provides an in-depth exploration of the industrially prevalent chemical synthesis pathway for pemetrexed. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and strategic considerations that ensure a robust and high-purity synthesis. The narrative will follow a convergent synthesis strategy, focusing on the formation of a key dimethyl ester intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API), pemetrexed disodium.
Retrosynthetic Analysis and Strategic Approach
The molecular architecture of pemetrexed lends itself to a convergent synthesis strategy, which is generally favored in industrial-scale production for its efficiency and ability to maximize yields. This approach involves synthesizing complex fragments of the molecule separately and then coupling them together in the later stages.
The retrosynthetic analysis of pemetrexed reveals two primary building blocks:
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The Core Heterocycle: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. This fragment contains the essential pyrrolo[2,3-d]pyrimidine nucleus responsible for mimicking folic acid.
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The Side Chain: L-glutamic acid, which is incorporated as its dimethyl ester to facilitate the coupling reaction and protect the carboxylic acid functionalities.
The key strategic bond disconnection is the amide linkage between these two fragments.
Caption: Pathway for the synthesis of the core benzoic acid intermediate.
Part 2: The Core Coupling Reaction and Ester Formation
This stage constitutes the central fragment-joining step of the synthesis. The carboxylic acid of the core intermediate is activated to facilitate amide bond formation with the amino group of L-glutamic acid dimethyl ester.
Causality Behind Experimental Choices:
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Activating Agent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the preferred activating agent. It reacts with the carboxylic acid in the presence of a tertiary amine base, such as N-methylmorpholine (NMM), to form a highly reactive triazinyl active ester. This method is highly efficient, proceeds under mild conditions, minimizes racemization of the chiral glutamate center, and avoids the use of more toxic or explosive coupling reagents. [1]* Solvent: Anhydrous N,N-dimethylformamide (DMF) is typically used as the solvent due to its excellent solvating power for the reactants and its high boiling point, which allows for a suitable reaction temperature range. [1]* Temperature Control: The initial activation with CDMT is performed at a low temperature (0-5 °C) to control the formation of the unstable active ester and prevent side reactions. The subsequent addition of the glutamate ester is also temperature-controlled to ensure a smooth and selective coupling reaction. [1]
Experimental Protocol: Synthesis of Pemetrexed Dimethyl Ester
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Activation: To a stirred suspension of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous DMF, add N-methylmorpholine (NMM) (2.5 eq). Cool the resulting mixture to 0-5 °C.
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Add CDMT (1.2 eq) portion-wise, ensuring the internal temperature is maintained below 10 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the active ester.
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Coupling: In a separate vessel, prepare a solution of L-glutamic acid dimethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in anhydrous DMF.
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Add the glutamate solution to the active ester mixture at a controlled rate, maintaining the temperature at 0-5 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by High-Performance Liquid Chromatography (HPLC).
Part 3: Purification via p-Toluenesulfonate Salt Formation
Direct crystallization of the crude pemetrexed dimethyl ester can be challenging. A common and highly effective purification strategy is the formation of a crystalline salt.
Trustworthiness Through Self-Validation:
The formation of the p-toluenesulfonate (p-TSA) salt serves as a self-validating purification system. [3]The desired product, the dimethyl ester, readily forms a well-defined, crystalline salt with p-TSA, while many process-related impurities, unreacted starting materials, and byproducts do not crystallize under the same conditions and remain in the mother liquor. This selective crystallization significantly enhances the purity of the intermediate, which is critical for the quality of the final API.
Experimental Protocol: Isolation of Pemetrexed Dimethyl Ester p-TSA Salt
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Workup: Upon reaction completion, dilute the DMF reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine to remove unreacted acid and water-soluble components.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.
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Salt Formation: Dissolve the crude product in a suitable solvent, such as methanol or ethanol.
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Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
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Stir the mixture, optionally warming to 40-50 °C, for 1-2 hours to facilitate salt formation and crystallization.
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Cool the mixture to room temperature, and then further to 0-5 °C to maximize precipitation.
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Filter the crystalline solid, wash with cold ethanol, and dry under vacuum to afford the purified pemetrexed dimethyl ester p-toluenesulfonate salt.
| Step | Product | Typical Yield | Typical Purity (HPLC) |
| Coupling | Crude Pemetrexed Dimethyl Ester | >90% | ~95% |
| Salt Formation | Pemetrexed Dimethyl Ester p-TSA Salt | 80-85% (from benzoic acid) | >99.0% |
Part 4: Saponification and Final API Synthesis
The final steps involve the hydrolysis of the methyl ester groups to reveal the diacid, followed by conversion to the therapeutically used disodium salt.
Saponification to Pemetrexed Diacid
The hydrolysis is a critical step where the choice of base, temperature, and reaction time must be carefully controlled to ensure complete conversion without inducing degradation or racemization of the sensitive chiral center.
Caption: Final conversion of the ester intermediate to Pemetrexed Disodium.
Experimental Protocol: Saponification and Salt Formation
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Hydrolysis: Suspend the pemetrexed dimethyl ester p-TSA salt (1.0 eq) in water and cool the mixture to 5-15 °C.
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Slowly add an aqueous solution of sodium hydroxide (~3.0 eq) dropwise, maintaining the low temperature.
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Stir the reaction mixture at 5-15 °C for 2-4 hours, or until HPLC analysis confirms the complete disappearance of the starting material.
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Precipitation of Diacid: Filter the reaction mixture to remove any particulates. To the filtrate, add ethanol and then slowly adjust the pH to ~3.0 with dilute hydrochloric acid while maintaining a temperature of 5-15 °C.
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Stir the resulting suspension as the pemetrexed diacid precipitates. The mixture may be warmed to 40-50 °C to improve crystal morphology before being cooled and filtered. [4]6. Wash the collected solid with water and then with ethanol to remove residual salts and impurities. Dry the solid under vacuum to yield pemetrexed diacid.
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Formation of Disodium Salt: Suspend the purified pemetrexed diacid in water. Adjust the pH to 8-9 with a 5M sodium hydroxide solution, stirring until all solids dissolve.
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The final product can be isolated by techniques such as crystallization (often by adding a co-solvent like ethanol) or lyophilization to yield pemetrexed disodium, potentially as a specific hydrate form.
Conclusion
The synthesis of pemetrexed is a well-refined, multi-step process that exemplifies the principles of modern pharmaceutical manufacturing. The convergent strategy, centered on the efficient coupling of a complex heterocyclic core with a chiral amino acid derivative, allows for a robust and scalable route. Key to the success of this synthesis is the strategic use of a mild and efficient coupling agent (CDMT), the purification of the key dimethyl ester intermediate via crystalline salt formation, and carefully controlled conditions during the final saponification and salt formation steps. This meticulous approach ensures the consistent production of high-purity pemetrexed disodium, a vital therapeutic agent in the fight against cancer.
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